buta-1,3-diene-1-sulfonyl fluoride
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Overview
Description
Buta-1,3-diene-1-sulfonyl fluoride is an organic compound with the molecular formula C4H5FO2S It is a derivative of butadiene, featuring a sulfonyl fluoride group attached to the first carbon of the diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the dehalogenation of α-halo-1,3-dienylsulfonyl fluorides in the presence of zinc powder and acetic acid. This method achieves high chemo- and stereoselectivity . Another method involves the palladium-mediated, base-free Suzuki−Miyaura coupling of propargyl alcohols and boronic acids, followed by a hydropalladation/dehydropalladation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Buta-1,3-diene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Cycloaddition Reactions: The diene system allows for cycloaddition reactions, such as Diels-Alder reactions.
Reduction Reactions: The compound can be reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include zinc powder, acetic acid, palladium catalysts, and boronic acids . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and specific catalysts to achieve high selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield sulfonate esters, while cycloaddition reactions can produce cyclic compounds.
Scientific Research Applications
Buta-1,3-diene-1-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of buta-1,3-diene-1-sulfonyl fluoride involves its interaction with molecular targets through its reactive sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity or modification of molecular pathways . The diene system also allows for interactions with other molecules through cycloaddition reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to buta-1,3-diene-1-sulfonyl fluoride include:
Ethenesulfonyl fluoride: Another sulfonyl fluoride derivative with similar reactivity but different structural properties.
Nonafluorobutanesulfonyl fluoride: A perfluorinated sulfonyl fluoride with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its combination of a diene system and a sulfonyl fluoride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research.
Properties
Molecular Formula |
C4H5FO2S |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
buta-1,3-diene-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2 |
InChI Key |
AIIIUATWZPUYHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CS(=O)(=O)F |
Origin of Product |
United States |
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